GPR40/FFAR1 modulator 1
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Overview
Description
GPR40/FFAR1 modulator 1 is an agonist and allosteric modulator for the G protein-coupled receptor known as free fatty acid receptor 1 (FFAR1), formerly referred to as GPR40. This receptor is naturally activated by long-chain free fatty acids and plays a significant role in enhancing glucose-dependent insulin secretion. The activation of FFAR1 is a potential therapeutic approach for the treatment of type 2 diabetes mellitus, as it helps in regulating glucose levels without the risk of hypoglycemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GPR40/FFAR1 modulator 1 involves the use of molecular dynamics simulations to identify potential binding sites and design synthetic compounds that can act as agonists and allosteric modulators. The synthetic routes typically involve the use of structure-based virtual screening to identify compounds that can bind to specific pockets within the receptor .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of high-throughput screening and optimization of lead compounds through iterative cycles of synthesis and testing. The production process may also involve the use of advanced techniques such as ultrafast liquid chromatography and mass spectrometry for identification and quantification of the compound .
Chemical Reactions Analysis
Types of Reactions
GPR40/FFAR1 modulator 1 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.
Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
GPR40/FFAR1 modulator 1 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of receptor-ligand interactions and the development of new synthetic routes for drug design.
Biology: It is used to investigate the role of FFAR1 in glucose metabolism and insulin secretion.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus.
Industry: This compound is used in the pharmaceutical industry for the development of new drugs targeting FFAR1 .
Mechanism of Action
The mechanism of action of GPR40/FFAR1 modulator 1 involves its binding to specific sites within the FFAR1 receptor. This binding enhances glucose-dependent insulin secretion by activating signaling pathways that involve the production of incretins such as glucagon-like peptide 1 and gastric inhibitory polypeptide. The compound also influences the binding and unbinding of other agonists, thereby modulating the receptor’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to GPR40/FFAR1 modulator 1 include other FFAR1 agonists such as:
MK-8666: A partial agonist that binds to the extracellular loop 2 of FFAR1.
AP8: An agonist that stabilizes the binding of other agonists to FFAR1
Uniqueness
This compound is unique in its ability to act as both an agonist and an allosteric modulator. This dual functionality allows it to enhance the receptor’s activity more effectively compared to other agonists that only bind to a single site. Additionally, the compound’s ability to influence the binding and unbinding of other agonists makes it a valuable tool for studying receptor-ligand interactions and developing new therapeutic agents .
Properties
IUPAC Name |
7-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methoxy]-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-12-5-3-4-6-16(12)23-21-25-18(24-20(22)26-21)11-28-14-7-8-15-13(2)9-19(27)29-17(15)10-14/h3-10H,11H2,1-2H3,(H3,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRLDDWRDAIHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)COC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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